

# A Spectroscopic Comparison of 5-Methoxyoxazole-2-carboxylic Acid and its Methyl Ester

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## Compound of Interest

Compound Name: 5-Methoxyoxazole-2-carboxylic acid

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This guide provides a comparative spectroscopic analysis of **5-Methoxyoxazole-2-carboxylic acid** and its corresponding methyl ester, methyl 5-methoxyoxazole-2-carboxylate. The following sections detail the anticipated spectroscopic characteristics of these two compounds based on established principles and data from closely related analogs. This information is crucial for the identification, characterization, and quality control of these compounds in research and development settings.

## Spectroscopic Data Summary

The expected spectroscopic data for **5-Methoxyoxazole-2-carboxylic acid** and methyl 5-methoxyoxazole-2-carboxylate are summarized in the tables below. These values are predicted based on the analysis of similar oxazole derivatives and general spectroscopic principles.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data

Compound	Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity
5-Methoxyoxazole-2-carboxylic acid	COOH	10.0 - 13.0	Singlet
H-4	7.0 - 7.5	Singlet	Singlet
-OCH <sub>3</sub>	3.9 - 4.2	Singlet	
Methyl 5-methoxyoxazole-2-carboxylate	H-4	7.0 - 7.5	
COOCH <sub>3</sub> (-C=O)	3.8 - 4.0	Singlet	Singlet
-OCH <sub>3</sub> (ring)	3.9 - 4.2	Singlet	

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

Compound	Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
5-Methoxyoxazole-2-carboxylic acid	C=O	160 - 165
C-2	158 - 162	
C-5	150 - 155	
C-4	100 - 105	
-OCH <sub>3</sub>	55 - 60	
Methyl 5-methoxyoxazole-2-carboxylate	C=O	158 - 162
C-2	158 - 162	
C-5	150 - 155	
C-4	100 - 105	
COOCH <sub>3</sub> (-C=O)	52 - 55	
-OCH <sub>3</sub> (ring)	55 - 60	

Table 3: Predicted IR, Mass Spectrometry, and UV-Vis Data

Spectroscopic Method	Parameter	5-Methoxyoxazole-2-carboxylic Acid	Methyl 5-methoxyoxazole-2-carboxylate
IR Spectroscopy	$\nu(\text{O-H})$ of COOH ( $\text{cm}^{-1}$ )	2500 - 3300 (broad)	N/A
	$\nu(\text{C=O})$ ( $\text{cm}^{-1}$ )	1700 - 1725	1720 - 1740
	$\nu(\text{C-O})$ ( $\text{cm}^{-1}$ )	1210 - 1320	1200 - 1300
Mass Spectrometry	Molecular Formula	$\text{C}_5\text{H}_5\text{NO}_4$	$\text{C}_6\text{H}_7\text{NO}_4$
Molecular Weight (g/mol)	143.10	157.12	
Predicted $[\text{M-H}]^-$ (m/z)	142.02	N/A	
Predicted $[\text{M+H}]^+$ (m/z)	144.03	158.05	
UV-Vis Spectroscopy	$\lambda_{\text{max}}$ (nm) in Ethanol	~250 - 270	~250 - 270

## Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of the title compounds. These protocols are based on established procedures for similar oxazole derivatives.

### Synthesis of 5-Methoxyoxazole-2-carboxylic Acid

A plausible synthetic route to **5-methoxyoxazole-2-carboxylic acid** involves the hydrolysis of its corresponding ester.

- Ester Hydrolysis: Methyl 5-methoxyoxazole-2-carboxylate (1.0 eq) is dissolved in a mixture of methanol and water.
- Lithium hydroxide (1.5 eq) is added, and the reaction mixture is stirred at room temperature for 2-4 hours.

- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the methanol is removed under reduced pressure.
- The aqueous solution is acidified to pH 2-3 with 1M HCl.
- The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield **5-methoxyoxazole-2-carboxylic acid**.

## Synthesis of Methyl 5-methoxyoxazole-2-carboxylate

The synthesis of the methyl ester can be achieved via several routes, one common method being the reaction of a corresponding amide with a source of the methoxy group. A more direct approach for the purpose of this guide is esterification of the carboxylic acid.

- Fischer Esterification: **5-Methoxyoxazole-2-carboxylic acid** (1.0 eq) is dissolved in anhydrous methanol.
- A catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) is added.
- The reaction mixture is heated to reflux for 4-6 hours.
- The reaction is monitored by TLC.
- After cooling to room temperature, the solvent is evaporated.
- The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give methyl 5-methoxyoxazole-2-carboxylate.

## Spectroscopic Analysis

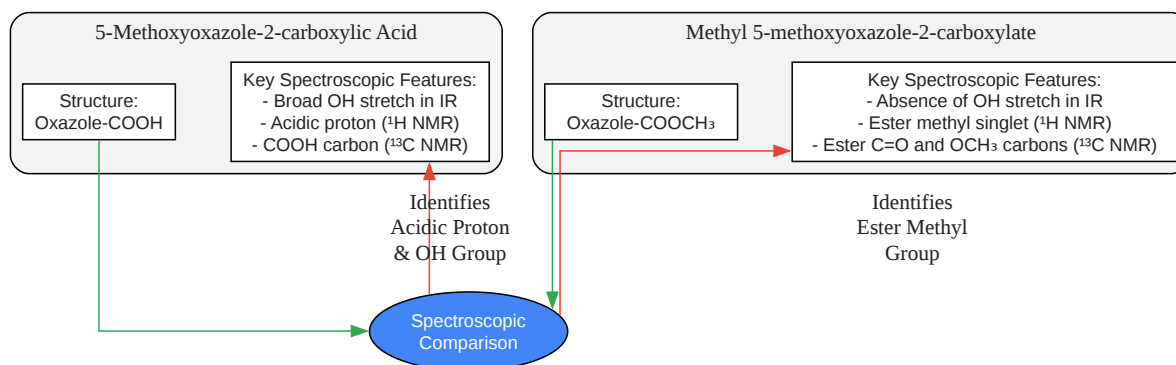
- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) or dimethyl sulfoxide ( $\text{DMSO-d}_6$ ). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

- IR Spectroscopy: Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples are analyzed as a KBr pellet or as a thin film on a NaCl plate.
- Mass Spectrometry: High-resolution mass spectra (HRMS) are acquired using an electrospray ionization (ESI) source in both positive and negative ion modes on a time-of-flight (TOF) mass analyzer.
- UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer using a quartz cuvette with a 1 cm path length. Samples are dissolved in ethanol to a concentration of approximately  $10^{-5}$  M.

## Visualizations

### Logical Relationship for Spectroscopic Comparison

The following diagram illustrates the key structural differences between **5-methoxyoxazole-2-carboxylic acid** and its methyl ester that give rise to their distinct spectroscopic features.

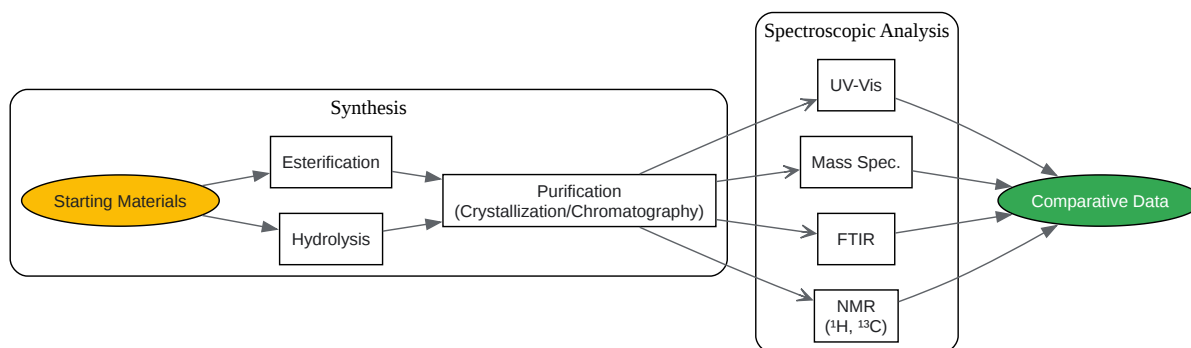


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Caption: Structural and Spectroscopic Differentiation.

## Experimental Workflow for Synthesis and Analysis

This diagram outlines the general workflow from synthesis to spectroscopic characterization for both compounds.



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Caption: Synthesis to Analysis Workflow.

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